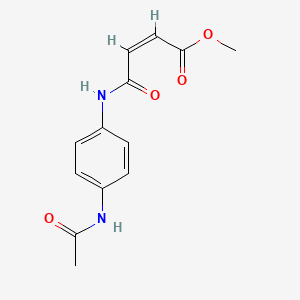
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound consisting of a bromothiophene moiety attached to a pyrrolidine ring that is linked via an oxy bridge to a chloropyrimidine unit
Métodos De Preparación
The synthesis of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of 4-bromothiophene-2-carbaldehyde from 4-bromothiophene.
A reaction of 5-chloropyrimidin-2-ol with pyrrolidine to form 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine.
The final coupling reaction between 4-bromothiophene-2-carbaldehyde and 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under basic or catalytic conditions to yield this compound.
Industrial production methods might leverage optimized reaction conditions, such as the use of specific catalysts, solvents, and temperatures to maximize yield and efficiency while minimizing by-products.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions:
Oxidation
Typically facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction
Conducted using reducing agents like lithium aluminum hydride, which can modify the thiophene ring.
Substitution
Electrophilic or nucleophilic substitution reactions are common, given the reactive sites present in the compound. Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, can be utilized to introduce various functional groups.
The major products from these reactions depend on the reaction conditions and reagents used. For example, an oxidation reaction might yield a sulfoxide derivative, while a substitution reaction could introduce a different alkyl or aryl group to the pyrrolidine or thiophene ring.
Aplicaciones Científicas De Investigación
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications across various fields:
Chemistry
Used as a building block in the synthesis of more complex molecules, particularly those with potential activity in pharmaceuticals or agrochemicals.
Biology
It can be used in the study of biological pathways and interactions, particularly in relation to its inhibitory effects on specific enzymes or receptors.
Medicine
Potential use in the development of new drugs, particularly those targeting central nervous system disorders or infectious diseases.
Industry
Applications in materials science, particularly in the development of new polymers or organic electronic materials.
Mecanismo De Acción
The mechanism by which (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or ion channels. The bromothiophene and chloropyrimidine groups may enhance binding affinity and specificity to the target, while the pyrrolidine moiety can influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
This compound can be compared with other heterocyclic compounds containing thiophene or pyrimidine rings. Examples of similar compounds include:
(4-Bromothiophen-2-yl)(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
While these compounds share structural similarities, differences in substituents (like chlorine, methyl, or fluorine) can lead to variations in their chemical reactivity, biological activity, and pharmacokinetic profiles, highlighting the uniqueness of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZILQOFWDYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B2796598.png)
![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)
![N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2796601.png)

